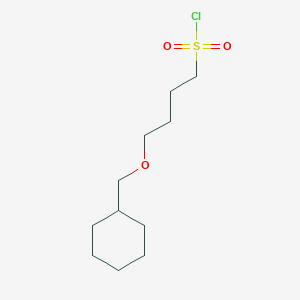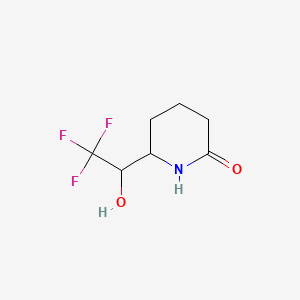![molecular formula C23H24N2O3 B13521026 2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a phenyl ring substituted with benzyloxy groups, and a propanamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the protection of phenolic groups followed by amination and amidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
化学反応の分析
Types of Reactions
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzoic acid derivatives, while reduction can produce primary amines or alcohols.
科学的研究の応用
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials for nanotechnology.
作用機序
The mechanism of action of 2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the benzyloxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-[3,4-dimethoxyphenyl]propanamide: Similar structure but with methoxy groups instead of benzyloxy groups.
2-Amino-3-[3,4-dihydroxyphenyl]propanamide: Contains hydroxyl groups instead of benzyloxy groups.
Uniqueness
2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide is unique due to the presence of benzyloxy groups, which provide distinct chemical properties and reactivity. These groups can enhance the compound’s stability and solubility, making it suitable for various applications in research and industry.
特性
分子式 |
C23H24N2O3 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
2-amino-3-[3,4-bis(phenylmethoxy)phenyl]propanamide |
InChI |
InChI=1S/C23H24N2O3/c24-20(23(25)26)13-19-11-12-21(27-15-17-7-3-1-4-8-17)22(14-19)28-16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,24H2,(H2,25,26) |
InChIキー |
WJCWFNVHTTXYSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)N)N)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


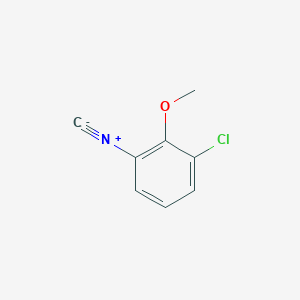
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
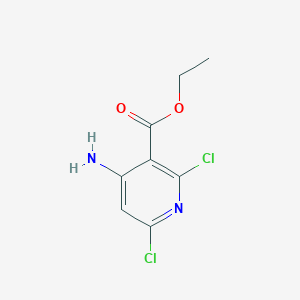
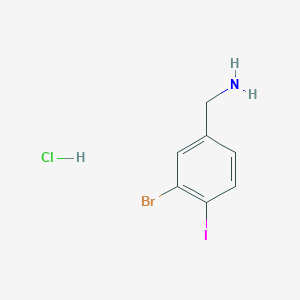


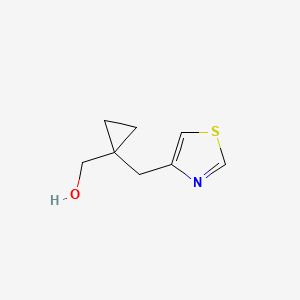
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
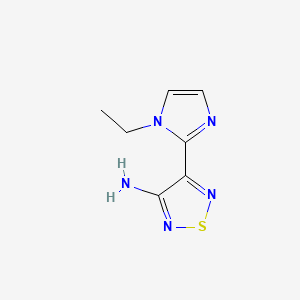
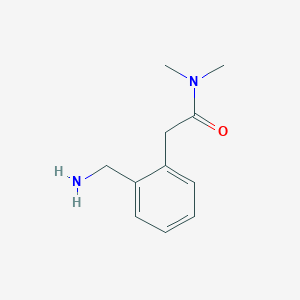
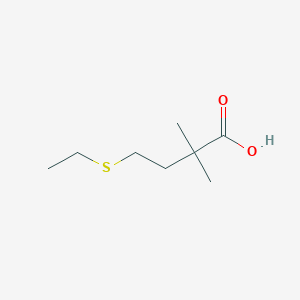
![tert-butylN-{[1-(hydroxymethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13521002.png)
